Product packaging for C28H37ClN2O(Cat. No.:)

C28H37ClN2O

Cat. No.: B12638181
M. Wt: 453.1 g/mol
InChI Key: CLMAECKFDPHURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Early Preclinical Investigation

Loperamide (B1203769) hydrochloride was first synthesized in 1969 by Paul Janssen and his team at Janssen Pharmaceutica in Belgium. wikipedia.org This discovery was part of a research program that had previously developed other significant phenylpiperidine derivatives, including diphenoxylate and fentanyl. wikipedia.org The primary goal was to create a potent antidiarrheal agent with limited central nervous system penetration, thereby avoiding the undesirable CNS effects associated with other opioids. researchgate.net

The compound was initially designated with the trial name "R-18553". wikipedia.org The first clinical reports on Loperamide were published in 1973, and it was first approved for medical use in 1976, receiving U.S. FDA approval in December of that year. wikipedia.orgdrugs.com

Early preclinical investigations were crucial in characterizing the compound's unique pharmacological profile. Studies conducted on animal models, such as rats, demonstrated that low doses of Loperamide effectively inhibited diarrhea and normalized intestinal propulsion. nih.gov A key finding from these early studies was that, unlike other opioids, Loperamide did not produce central opiate-like effects even at the highest subtoxic oral doses. nih.gov Research confirmed that its antidiarrheal action was mediated by µ-opiate receptors and could be reversed by the opioid antagonist, naloxone (B1662785). nih.govresearchgate.net Further in vivo studies in the rat jejunum revealed that Loperamide not only affected motility but also stimulated the absorption of fluids and electrolytes, and could reverse secretion induced by substances like prostaglandin (B15479496) E2 and cholera toxin. researchgate.net

Table 1: Key Milestones in the History of Loperamide
YearMilestoneReference
1969First synthesized by Paul Janssen at Janssen Pharmaceutica. wikipedia.org
1973First clinical reports published. wikipedia.org
1976First approved for medical use. wikipedia.orgnih.gov
1976 (December)Received U.S. Food and Drug Administration (FDA) approval. wikipedia.org
Table 2: Summary of Early Preclinical Research Findings
Research AreaKey Finding in Animal Models (Primarily Rats)Reference
Antidiarrheal EffectInhibits diarrhea and normalizes intestinal propulsion at low doses. nih.gov
Mechanism of ActionAction is mediated by µ-opiate receptors in the gut wall. drugbank.comnih.gov
Central Nervous System (CNS) EffectsDevoid of central opiate-like effects at standard therapeutic doses. nih.gov
ReversibilityThe antidiarrheal effects are reversible by the antagonist naloxone. nih.govresearchgate.net
Antisecretory EffectsStimulates absorption of fluid and electrolytes; reverses toxin-induced secretion. researchgate.net

Overview of Academic Research Trajectory

The academic research trajectory for Loperamide began with a focus on its intended use as a peripherally restricted antidiarrheal agent. researchgate.net Initial studies confirmed its efficacy and peripheral action. nih.gov However, a pivotal shift in research occurred with the discovery of the mechanism behind its limited CNS penetration: Loperamide is a substrate for P-glycoprotein (P-gp). researchgate.netresearchgate.netmdpi.com P-gp is an efflux transporter protein located in the blood-brain barrier that actively pumps a wide range of substances out of the brain, effectively preventing them from reaching the central nervous system. researchgate.netresearchgate.net

This discovery opened a new and significant avenue of academic inquiry focused on drug-drug interactions. mdpi.comnih.gov Researchers began investigating the co-administration of Loperamide with P-gp inhibitors—compounds that block the action of the P-gp pump. researchgate.net Studies showed that when administered with P-gp inhibitors like quinidine (B1679956), Loperamide's access to the CNS could be increased, potentially leading to central opioid effects. wikipedia.orgmdpi.com Despite these findings, a comprehensive review of clinical data and case reports concluded there is insufficient evidence to suggest that this interaction leads to clinically relevant CNS effects when Loperamide is used at recommended therapeutic levels. researchgate.netnih.govoup.com

In more recent years, the focus of Loperamide research has continued to evolve into new domains:

Cardiotoxicity at High Doses : A significant area of contemporary research investigates the cardiotoxic effects observed at extremely high, non-therapeutic doses. nih.gov This research explores how, at these high concentrations, Loperamide can overcome the P-gp efflux pump and subsequently inhibit cardiac ion channels, including the hERG and sodium channels. nih.gov

Oncology : The potential application of Loperamide in cancer therapy is an emerging field. For instance, a 2020 study by researchers at Goethe University found that Loperamide was effective in killing glioblastoma cells, suggesting a possible new therapeutic role for the compound. wikipedia.org

Gut Microbiome and Gut-Brain Axis : Loperamide is now frequently used in preclinical research as a tool to modulate gut motility. nih.gov This allows scientists to study the resulting effects on the gut microbiome's composition and function. nih.gov By inducing constipation in animal models, it also serves as a valuable agent in studies investigating the complex bidirectional communication of the gut-brain axis. acs.orgacs.org

Table 3: Chemical Compounds Mentioned
Compound NameChemical Formula
LoperamideC28H37ClN2O
DiphenoxylateC30H32N2O2
FentanylC22H28N2O
NaloxoneC19H21NO4
Prostaglandin E2C20H32O5
QuinidineC20H24N2O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37ClN2O B12638181 C28H37ClN2O

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H37ClN2O

Molecular Weight

453.1 g/mol

IUPAC Name

1-benzhydryl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine;hydrochloride

InChI

InChI=1S/C28H36N2O.ClH/c1-27(2)16-10-17-28(3,31-27)18-11-19-29-20-22-30(23-21-29)26(24-12-6-4-7-13-24)25-14-8-5-9-15-25;/h4-9,12-15,26H,10,16-17,19-23H2,1-3H3;1H

InChI Key

CLMAECKFDPHURG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl

Origin of Product

United States

Synthetic Methodologies for C29h33cln2o2 and Its Analogs

Primary Synthesis Pathways of Loperamide (B1203769)

Loperamide was first synthesized in 1969 by Paul Janssen of Janssen Pharmaceuticals. wikipedia.org The primary synthesis pathways have evolved from initial laboratory-scale routes to more efficient large-scale production methods.

The foundational laboratory synthesis of loperamide typically starts from 2-Oxo-3,3-diphenyl-tetrahydrofuran, which is treated with hydrobromic acid to form a bromo derivative. This intermediate is then converted into a butyryl chloride derivative using thionyl chloride. lookchem.com This derivative reacts with dimethylamine (B145610) to produce N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide. lookchem.comgoogle.com The final key step is the condensation of this ammonium (B1175870) bromide with 4-(4-chlorophenyl)-4-piperidinol. lookchem.comdrugpatentwatch.com

A notable variation involves the alkylation of 4-(4-chlorophenyl)-4-hydroxylpiperidine with 4-bromo-2,2-diphenylbutyronitrile. nih.govmdpi.com The resulting nitrile can then be hydrolyzed to the corresponding amide, yielding loperamide. nih.gov

Key Intermediates and Reagents in Laboratory Synthesis:

Intermediate/ReagentRole in Synthesis
2-Oxo-3,3-diphenyl-tetrahydrofuranStarting material
4-(4-chlorophenyl)-4-piperidinolKey building block providing the piperidine (B6355638) ring
N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromidePrecursor for the butyramide (B146194) side chain
Thionyl chlorideReagent for converting carboxylic acid to acid chloride
DimethylamineProvides the dimethylamino group

For industrial-scale production, the fundamental synthetic strategy remains similar to laboratory methods, but with a focus on cost-effectiveness and efficiency. wikipedia.org This often means that the starting materials, such as the lactone and piperidinone derivatives, are synthesized from cheaper raw materials rather than being purchased. wikipedia.org Manufacturers employ advanced techniques like catalytic processes and optimized crystallization methods to achieve high purity (≥99%). drugpatentwatch.com

To enhance yield and reduce reaction times, some industrial processes utilize microwave-assisted synthesis. drugpatentwatch.com Continuous flow reactors are also employed to ensure consistency in yield and to minimize the formation of impurities. drugpatentwatch.com The final product is typically isolated as loperamide hydrochloride, a water-soluble salt. drugpatentwatch.com

Loperamide oxide, a metabolite and analog of loperamide, is synthesized through the oxidation of the parent compound. lookchem.comontosight.ai A common method involves treating loperamide with an oxidizing agent like a hydrogen peroxide solution in the presence of a catalyst. google.com The reaction is often carried out in an organic solvent such as methanol. google.com

The synthesis can be broken down into the following general steps:

Dissolving loperamide in a suitable solvent system.

Adding a catalyst, which can include options like selenic acid, molybdenum compounds, or tungsten compounds. google.com

Introducing the oxidizing agent (e.g., H2O2) and heating the mixture. google.com

After the reaction is complete, the product is isolated and purified, often through crystallization, to yield loperamide oxide, which can be in a monohydrate form. google.com

Evaluation of Synthetic Routes for C29H33ClN2O2

The evaluation of different synthetic pathways for loperamide is crucial for optimizing production, ensuring quality, and minimizing environmental harm.

Researchers have explored various reaction conditions to maximize yield. For example, in the condensation step, the choice of solvent and base can significantly impact the reaction's efficiency. One study found that using glycerol (B35011) formal as a solvent allowed for faster reaction times (less than 3 hours) at lower temperatures (around 60°C) compared to traditional solvents like 4-methyl-2-pentanone. google.com This alternative route also facilitated easier purification of the crude product. google.com

Comparison of Solvents in a Key Loperamide Synthesis Step:

SolventTemperatureReaction TimeYieldPurification Method
4-methyl-2-pentanone (MIBK)120 °C15 hours + Distillation-Recrystallization (IPA/Toluene/Acetone)
Glycerol formal60 °C2 hours67%Centrifugation and water wash

Data sourced from patent information. google.com

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental footprint of drug manufacturing. nih.gov For loperamide synthesis, this involves several key considerations:

Waste Prevention: Designing syntheses to minimize byproducts is a core principle. nih.gov This includes optimizing reactions to improve atom economy.

Safer Solvents and Auxiliaries: Traditional synthesis of loperamide has used solvents like toluene, methanol, and various chlorinated solvents, which have associated health and environmental risks. google.com There is a push to replace these with greener alternatives. google.com The use of glycerol formal is one such example, offering a less hazardous option. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. fordham.edu The use of microwave-assisted synthesis can reduce reaction times, thereby saving energy. drugpatentwatch.com Similarly, catalytic processes are favored over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled. fordham.edu

Real-Time Analysis: Implementing in-process controls to monitor reactions can prevent the formation of unwanted byproducts and reduce waste. nih.gov

The shift towards greener manufacturing processes not only mitigates environmental harm but can also lead to more efficient and cost-effective production of C29H33ClN2O2. researchgate.net

Novel Analog Synthesis and Derivatization Strategies

The creation of new analogs of loperamide often involves modifying the core structure to explore structure-activity relationships. These strategies can lead to compounds with different potencies, selectivities, or metabolic profiles.

Development of Loperamide Analogs with Modified Structures

Research has focused on synthesizing novel loperamide analogs by modifying its phenylpiperidine scaffold. nih.gov For example, new potential µ-opioid receptor agonists have been designed and synthesized based on the structures of loperamide and diphenoxylate. nih.gov One such strategy involved creating analogs that contain either one or two 4-phenylpiperidine (B165713) scaffolds. nih.gov

Specific examples of these synthesized analogs include:

1,4-bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one : An analog containing two 4-phenylpiperidine scaffolds. nih.gov

4-(4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide : An analog with a single 4-phenylpiperidine unit. nih.gov

(Z)-2-(2-(4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl) ethyl)-3-methylene-2-phenylhex-4-enamide : Another analog with one 4-phenylpiperidine scaffold. nih.gov

These modifications aim to produce promising µ-opioid receptor agonists by altering the chemical structure of the parent compound. nih.gov

Optimization of Synthetic Protocols for Analogs

The efficient synthesis of these novel analogs requires the development and optimization of synthetic protocols. A key focus is to create facile and high-yield procedures. For instance, a mild and highly efficient protocol was developed for the synthesis of analogs containing one 4-phenylpiperidine scaffold. nih.gov The synthetic procedure for an analog featuring two 4-phenylpiperidine scaffolds was specifically optimized to achieve an excellent yield. nih.gov These optimized methods are crucial for making the exploration of new chemical entities more feasible and scalable. nih.govnih.gov

Sila-Substitution (Carbon/Silicon Exchange) in Loperamide Analogues

A notable derivatization strategy is sila-substitution, which involves the bioisosteric replacement of a carbon atom with a silicon atom. nih.govresearchgate.net This carbon/silicon exchange can significantly alter a molecule's physicochemical and pharmacological properties due to the differences in atomic size, bond length, and electronegativity between carbon and silicon. researchgate.net

In the case of loperamide, sila-substitution at the 4-position of the piperidine ring (C-4) to create sila-loperamide has been a subject of detailed study. nih.govresearchgate.net The synthesis of sila-loperamide is a multistep procedure that starts from triethoxyvinylsilane. nih.govresearchgate.net

Molecular Mechanisms of Action of C29h33cln2o2 in Preclinical Models

Opioid Receptor Agonism and Binding Selectivity

Loperamide (B1203769) functions as an opioid receptor agonist, with a notable preference for the mu-opioid receptor (MOR). wikipedia.orghmdb.ca Its activity is primarily localized to the myenteric plexus within the large intestine. wikipedia.orghmdb.ca

Mu-Opioid Receptor (MOR) Binding and Activation

Loperamide demonstrates a high affinity and selectivity for the mu-opioid receptor. capes.gov.br Studies have reported its binding affinity (Ki) for the human mu-opioid receptor to be in the low nanomolar range, with values such as 2 nM and 3 nM. capes.gov.brrndsystems.comnih.gov This strong binding leads to the activation of the receptor, initiating a cascade of intracellular events. In preclinical models using Chinese hamster ovary cells transfected with the human mu-opioid receptor, loperamide potently stimulated [35S]guanosine-5'-O-(3-thio)triphosphate binding with an EC50 of 56 nM and inhibited forskolin-stimulated cAMP accumulation with an IC50 of 25 nM. capes.gov.brnih.gov This activation of MORs in the myenteric plexus of the large intestine decreases the activity of the plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall. wikipedia.org

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Interactions and Affinities

While loperamide is a potent MOR agonist, its affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) is considerably lower. dovepress.com This selectivity is a key feature of its pharmacological profile. The binding affinity (Ki) for DOR has been reported to be 48 nM, and for KOR, it is significantly weaker at 1156 nM. capes.gov.brrndsystems.comnih.gov This demonstrates a clear preference for the mu-opioid receptor over the other opioid receptor subtypes. capes.gov.br

Table 1: Opioid Receptor Binding Affinities of Loperamide

Receptor Subtype Binding Affinity (Ki)
Mu-Opioid Receptor (MOR) 2-3.3 nM capes.gov.brrndsystems.comdovepress.com
Delta-Opioid Receptor (DOR) 48 nM capes.gov.brrndsystems.com

Conformational Dynamics of Opioid Receptor Binding

The binding of loperamide to the mu-opioid receptor induces conformational changes in the receptor protein. This interaction is competitive, as demonstrated by the ability of loperamide and morphine to competitively inhibit the binding of the opioid antagonist naloxone (B1662785) to homogenates of guinea-pig brain and myenteric plexus. nih.gov The binding affinity of loperamide to brain homogenates is enhanced in the absence of sodium ions, a characteristic shared with other opioid agonists like morphine. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Cascades and Recruitment of G-Protein Receptor Kinases

As a G-protein coupled receptor (GPCR) agonist, loperamide's binding to the mu-opioid receptor initiates intracellular signaling cascades. drugbank.comnih.gov This activation leads to the recruitment of G-protein receptor kinases (GRKs). drugbank.com Following receptor binding, downstream molecular cascades are activated, which ultimately inhibit enteric nerve activity. drugbank.com This process is a fundamental mechanism by which GPCRs transduce extracellular signals into intracellular responses, controlling a wide array of physiological processes. nih.gov

Modulation of Enteric Neurotransmission and Neurotransmitter Release (e.g., Acetylcholine (B1216132) and Prostaglandins)

Loperamide's action on mu-opioid receptors in the gut wall directly impacts enteric neurotransmission. It inhibits the release of key neurotransmitters, including acetylcholine and prostaglandins. drugbank.comfda.govfda.gov This inhibition of neurotransmitter release reduces propulsive peristalsis and increases intestinal transit time. fda.govfda.gov By suppressing the excitability of enteric neurons, loperamide leads to both pre-synaptic and post-synaptic inhibition of excitatory and inhibitory motor pathways, as well as secretomotor pathways. drugbank.com

Efflux Transporter Interactions

A critical aspect of loperamide's pharmacology is its interaction with efflux transporters, particularly P-glycoprotein (P-gp). wikipedia.orgdrugs.com Loperamide is a well-established substrate for P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily. isaponline.orgnih.govresearchgate.net This transporter is located in various tissues, including the intestinal epithelium and the endothelial cells of the blood-brain barrier. isaponline.org

The P-gp efflux pump actively transports loperamide out of cells, which significantly limits its systemic absorption from the gut and its penetration into the central nervous system (CNS). dovepress.comdrugs.com This peripheral restriction is a primary reason why loperamide, despite being a potent opioid agonist, does not typically produce central opioid effects at standard doses. nih.gov In vitro studies using Caco-2 cells have shown that loperamide is a potent inhibitor of P-gp-mediated digoxin (B3395198) transport, with an IC50 value of 2.5 µM. nih.govresearchgate.net Furthermore, loperamide has been shown to interact with other transporters, including those of the organic anion transporting polypeptide (OATP) family, acting as a potent inhibitor of OATP1A2, OATP1B1, OATP1B3, and OATP2B1. isaponline.org

Table 2: Loperamide Interactions with Efflux and Uptake Transporters

Transporter Interaction Type IC50 Value Finding
P-glycoprotein (P-gp) Substrate & Inhibitor 2.5 µM (for digoxin transport inhibition) nih.govresearchgate.net High dependence on P-gp for efflux, limiting CNS penetration. nih.govresearchgate.net
OATP1A2 Inhibitor 0.21 - 2.4 µM isaponline.org Potent inhibition. isaponline.org
OATP1B1 Inhibitor 0.21 - 2.4 µM isaponline.org Potent inhibition. isaponline.org
OATP1B3 Inhibitor 0.21 - 2.4 µM isaponline.org Potent inhibition. isaponline.org

P-glycoprotein (P-gp) Substrate Characteristics and Efflux Mechanisms

Loperamide is recognized as an avid substrate for the P-glycoprotein (P-gp) efflux transporter, an ATP-binding cassette (ABC) transporter highly expressed at biological barriers like the intestinal epithelium and the blood-brain barrier (BBB). researchgate.netacs.orgnih.govsnmjournals.org This active efflux mechanism is a primary factor in limiting the oral bioavailability and CNS entry of Loperamide. researchgate.netconicet.gov.arvivtex.com P-gp functions as a biological pump, utilizing ATP hydrolysis to actively extrude a wide array of xenobiotics, including Loperamide, from the intracellular to the extracellular space.

The process involves the binding of the substrate to one or more sites within a large, flexible cavity in the transmembrane domains of P-gp. This binding triggers ATP-induced conformational changes, shifting the protein from an inward-facing to an outward-facing conformation, which results in the release of the substrate to the exterior. This efficient, P-gp-mediated efflux from endothelial cells of the BBB effectively prevents Loperamide from reaching therapeutic concentrations in the brain at standard doses, thereby minimizing central opioid effects. acs.orgvivtex.com Its major metabolite, N-desmethyl-loperamide, is also a potent substrate for P-gp efflux. acs.orgvivtex.com

Impact of P-gp Inhibition on C29H33ClN2O2 Distribution in Preclinical Systems

The critical role of P-gp in controlling Loperamide distribution is clearly demonstrated in preclinical studies involving P-gp inhibitors or genetic knockout models. acs.org Co-administration of Loperamide with P-gp inhibitors leads to a significant increase in its plasma and, most notably, brain concentrations. nih.govconicet.gov.ar

In rat models, the intravenous administration of specific P-gp modulators has been shown to dramatically increase brain levels of Loperamide. For instance, the inhibitor Tariquidar (B1662512) increased brain concentrations by 2.3-fold, while Elacridar (B1662867) led to a 3.5-fold increase. A synergistic effect was observed when both inhibitors were administered concurrently, resulting in a 5.8-fold increase in brain Loperamide levels. Similarly, studies in P-gp knockout mice reveal a profound increase in brain penetration; brain uptake of radiolabeled ¹¹C-Loperamide was found to be 16 times greater in P-gp knockout mice compared to wild-type mice. acs.org These findings underscore that P-gp is the principal gatekeeper preventing Loperamide from exerting central effects.

Model SystemP-gp Inhibitor/ConditionFold Increase in Brain Loperamide ConcentrationReference
RatTariquidar (1.0 mg/kg)2.3
RatElacridar (1.0 mg/kg)3.5
RatTariquidar (0.5 mg/kg) + Elacridar (0.5 mg/kg)5.8
P-gp Knockout MiceGenetic knockout vs. Wild-type16 acs.org

Table 1: Effect of P-glycoprotein Inhibition on Loperamide Brain Distribution in Preclinical Models.

pH Gradient Influence on Gastrointestinal Efflux

In the gastrointestinal tract, the efflux of Loperamide is influenced not only by P-gp but also by the local pH gradient. In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that an acidic apical (luminal) environment significantly enhances Loperamide efflux.

When a pH gradient of 6.0 on the apical side and 7.4 on the basolateral (blood) side was applied, mimicking the conditions of the upper small intestine, the efflux of Loperamide was 17 times higher than its influx. This is a substantial increase compared to the efflux ratio of just two observed under neutral pH conditions (7.4 on both sides). Interestingly, the potent P-gp inhibitor PSC-833 could only moderately block this efflux under the pH gradient conditions, whereas it could fully equilibrate transport at a neutral pH. This suggests the involvement of a significant P-gp-independent efflux mechanism that is stimulated by the proton gradient, with evidence pointing towards a potential role for an organic cation/H+ antiport system.

ConditionApical (Ap) pHBasolateral (Bas) pHEfflux Ratio (Bas→Ap / Ap→Bas)Reference
pH Gradient6.07.4~17,,
Neutral pH7.47.4~2,,

Table 2: Influence of pH Gradient on Loperamide Transport Across Caco-2 Cell Monolayers.

Non-Opioid Receptor and Ion Channel Modulations

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Inhibition

Loperamide has been identified as a direct inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial for regulating neuronal excitability. Preclinical studies in rat dorsal root ganglion (DRG) neurons showed that Loperamide blocks the HCN-mediated current (Ih) in a concentration-dependent manner. This inhibition is reversible, voltage-dependent, and occurs through a direct interaction with the channel, independent of opioid receptor activation, as the effect was not reversed by the opioid antagonist naloxone. Loperamide exhibits some selectivity, blocking human HCN1 channels more potently than HCN4 channels.

Channel/Neuron TypeIC50 (Concentration for 50% Inhibition)Model SystemReference
Ih in large diameter DRG neurons4.9 ± 0.6 μMRat,
Ih in small diameter DRG neurons11.0 ± 0.5 μMRat,

Table 3: Inhibitory Potency of Loperamide on HCN Channels in Preclinical Models.

Calcium Channel (Cav) Modulation

Loperamide has also been shown to function as a calcium channel blocker in preclinical studies. It specifically targets L-type voltage-gated calcium channels (Cav). This action is considered a non-opioid mechanism that may contribute to its pharmacological effects. For example, the analgesic effect observed after direct intrathecal administration of Loperamide in rats was only partially antagonized by naloxone, suggesting that the blockade of calcium channels could be a contributing factor alongside its primary action on mu-opioid receptors. Furthermore, some research indicates that Loperamide also acts as a calcium-calmodulin antagonist, which could further influence cellular processes dependent on calcium signaling.

Calmodulin (CaM) Inhibition

Calmodulin (CaM) is a ubiquitous, calcium-binding messenger protein that plays a vital role in mediating numerous cellular processes by regulating the activity of a wide range of target proteins. nih.govbiorxiv.orgscbt.com Loperamide has been identified as an inhibitor of calmodulin. nih.gov This inhibition is a key component of its mechanism for increasing the absorption of water and electrolytes in the intestine. drugbank.com

In a study utilizing brush border membrane vesicles (BBMVs) from the human ileum, loperamide's interaction with calmodulin was investigated. The research demonstrated that pretreatment with 10 μM of loperamide led to a significant decrease in calmodulin activity. nih.gov Specifically, calmodulin activity in the loperamide-pretreated vesicles was reduced to 12 ± 2 pmol/mg protein, compared to 38 ± 4 pmol/mg protein in control vesicles. nih.gov This inhibition of calmodulin by loperamide was shown to influence chloride transport, a key process in intestinal fluid regulation. nih.gov The study further found that the stimulatory effects of loperamide on both Cl-/OH- antiport and Na+/Cl- cotransport could be completely reversed by the addition of calcium and calmodulin to the pretreated vesicles. nih.gov This finding underscores the role of calmodulin inhibition in the pharmacological effects of loperamide on intestinal transport systems. nih.govnih.gov

Cardiac Sodium Channel (NaV 1.5) Inhibition in Preclinical Models

The cardiac sodium channel, specifically the NaV 1.5 subtype, is essential for the generation and propagation of the cardiac action potential. nih.govfrontiersin.org Inhibition of this channel can lead to a slowing of conduction velocity in the heart. nih.gov Preclinical studies have demonstrated that loperamide is an inhibitor of the NaV 1.5 channel, particularly at concentrations that are significantly higher than those typically achieved with therapeutic use. nih.govmdpi.comnih.gov

In vitro electrophysiology studies have quantified the inhibitory effect of loperamide on NaV 1.5 channels. One study reported a half-maximal inhibitory concentration (IC50) of 0.526 µM for loperamide on NaV 1.5-mediated sodium currents. nih.govmdpi.com Another study focusing on various sodium channel subtypes found that loperamide blocked the resting state of NaV 1.7 channels with an IC50 of 1.86 ± 0.11 μM and exhibited even higher potency against recombinant NaV 1.8 channels with an IC50 of 0.60 ± 0.10 μM. researchgate.netnih.gov While these are not the cardiac-specific NaV 1.5 isoform, they illustrate loperamide's broader activity as a sodium channel blocker. The inhibition of NaV 1.5 is considered a likely contributor to the conduction-slowing effects observed at overdose levels of loperamide. nih.govmdpi.com

Table 1: Preclinical Inhibitory Concentrations of Loperamide on Sodium Channels

Channel Subtype IC50 (µM) Cell Line/Model
NaV 1.5 0.526 Not Specified
NaV 1.7 1.86 ± 0.11 HEK293 Cells
NaV 1.8 (recombinant) 0.60 ± 0.10 ND7/23 Cells
NaV 1.8 (native) 0.11 ± 0.08 DRG Neurons
NaV 1.9 3.48 ± 0.33 Not Specified

Human Ether-à-go-go–Related Gene (hERG) Potassium Channel Inhibition in Preclinical Models

The human Ether-à-go-go–Related Gene (hERG) encodes the alpha subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization. gardp.orgwikipedia.org Inhibition of the hERG channel is a well-established mechanism for drug-induced QT interval prolongation, which can increase the risk of life-threatening cardiac arrhythmias. researchgate.net Preclinical research has firmly established loperamide as a potent inhibitor of the hERG potassium channel. nih.govmdpi.comnih.gov

Multiple in vitro studies have characterized the inhibitory effects of loperamide on hERG channels. One study reported an IC50 value of 0.390 µM for loperamide's inhibition of hERG currents in HEK293 cells. nih.govmdpi.com Another investigation found an even more potent inhibition, with an IC50 of approximately 40 nmol/L (or 0.04 µM) for hERG ionic tail currents in Chinese Hamster Ovary (CHO) cells. nih.gov This study also observed that a low concentration of loperamide (10 nmol/L) was sufficient to significantly increase the action potential duration in isolated ventricular myocytes. nih.gov The potent blockade of the hERG channel by loperamide is considered a primary mechanism underlying its potential for cardiotoxicity at supratherapeutic doses. nih.govmdpi.comnih.gov

Table 2: Preclinical Inhibitory Concentrations of Loperamide on hERG Channels

IC50 Cell Line
0.390 µM HEK293 Cells
~0.040 µM Chinese Hamster Ovary (CHO) Cells

Biotransformation and Metabolic Fate of C29h33cln2o2 in Research Models

Cytochrome P450 (CYP) Enzyme Systems Involved in Metabolism

The metabolism of C29H33ClN2O2 is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. scholarsresearchlibrary.commedcentral.com Several isoforms within this family have been identified to play a role in the breakdown of this compound.

Roles of CYP3A4 and CYP2C8 as Primary Metabolizers

Research has consistently identified CYP3A4 and CYP2C8 as the principal enzymes responsible for the metabolism of loperamide (B1203769). drugbank.comdovepress.comfda.govmedicines.org.uk These enzymes are primarily involved in the oxidative N-demethylation of loperamide. drugbank.commedicines.org.uk Studies using human liver microsomes have shown that CYP3A4 and CYP2C8 account for the majority of this metabolic pathway. dovepress.comnih.gov

The significant role of these two enzymes is further highlighted by inhibition studies. For instance, ketoconazole (B1673606), a potent inhibitor of CYP3A4, has been shown to inhibit the N-demethylation process by as much as 90%. fda.govnih.govdrugs.com Similarly, quercetin (B1663063), an inhibitor of CYP2C8, can reduce this metabolic pathway by approximately 40%. fda.govdrugs.com The extensive contribution of CYP3A4 is expected, given that it is the most abundant CYP450 enzyme in the human liver. dovepress.com The combined action of CYP3A4 and CYP2C8 inhibitors has been observed to significantly increase the plasma concentration of loperamide, confirming their central role in its metabolism. fda.govdrugs.com

Table 1: Primary Cytochrome P450 Enzymes in C29H33ClN2O2 Metabolism

Enzyme Role in Metabolism Inhibition Effect Reference
CYP3A4 Primary metabolizer, involved in oxidative N-demethylation. Inhibition by ketoconazole reduces N-demethylation by ~90%. drugbank.comdovepress.comfda.govmedicines.org.uk
CYP2C8 Primary metabolizer, involved in oxidative N-demethylation. Inhibition by quercetin reduces N-demethylation by ~40%. drugbank.comdovepress.comfda.govmedicines.org.uk

Identification and Characterization of C29H33ClN2O2 Metabolites

The biotransformation of loperamide results in the formation of several metabolites, with N-desmethyl loperamide being the most significant. Other oxidative products and pyridinium (B92312) metabolites have also been identified. nih.govnih.gov

N-desmethyl Loperamide (DLOP) Formation and Characteristics

The principal metabolic pathway for loperamide is oxidative N-demethylation, which leads to the formation of its major metabolite, N-desmethyl loperamide (DLOP). drugbank.comdovepress.comfda.govhres.ca This process is primarily mediated by CYP3A4 and CYP2C8. drugbank.comnih.govnih.gov DLOP is considered a pharmacologically inactive metabolite. drugbank.com Like its parent compound, DLOP is a substrate for P-glycoprotein, which limits its ability to cross the blood-brain barrier. medchemexpress.comcaymanchem.com In rat models, following administration of loperamide, DLOP was one of the main metabolites identified in feces and a minor metabolite in urine. nih.gov

Oxidative Biotransformation Products (e.g., N- and C-hydroxylation)

In addition to N-demethylation, loperamide undergoes other oxidative biotransformations. These include N-oxidation and C-hydroxylation. nih.govresearchgate.net These reactions lead to the formation of metabolites such as loperamide-N-oxide and carbinolamide metabolites. nih.gov In studies with rat liver microsomes, metabolites resulting from monohydroxylation on the α-phenyl ring or the α-carbon of the piperidine (B6355638) ring have been identified. nih.gov Recombinant CYP3A4 has been shown to catalyze these hydroxylation pathways in human liver microsomes. nih.govresearchgate.net

Formation of Pyridinium Metabolites

Another identified metabolic pathway for loperamide involves the formation of a pyridinium metabolite. nih.govresearchgate.net This metabolite, structurally similar to the neurotoxic pyridinium species derived from other compounds, is formed in both human and rat liver microsomes. nih.gov It is suggested that metabolites hydroxylated in the piperidine ring can undergo spontaneous aromatization to form these pyridinium derivatives. nih.gov The formation of this pyridinium species has been shown to be catalyzed by CYP3A4 in human liver microsomes. nih.govresearchgate.net

Table 2: Identified Metabolites of C29H33ClN2O2

Metabolite Formation Pathway Key Characteristics Reference
N-desmethyl Loperamide (DLOP) Oxidative N-demethylation Primary, pharmacologically inactive metabolite. P-glycoprotein substrate. drugbank.comdovepress.comnih.gov
Loperamide-N-oxide N-oxidation An oxidative biotransformation product. nih.gov
Carbinolamide metabolite C-hydroxylation An oxidative biotransformation product. nih.gov
Monohydroxylated metabolites Hydroxylation on phenyl or piperidine ring Found in rat models. nih.gov
Pyridinium metabolite Aromatization of hydroxylated piperidine ring Potentially reactive species. nih.govnih.gov

Table of Compound Names

Chemical FormulaCommon Name
C29H33ClN2O2Loperamide
C28H31ClN2O2N-desmethyl loperamide (DLOP)

In Vitro Metabolic Stability and Biotransformation Profiling Studies

In vitro studies using human and rat liver microsomes have been pivotal in characterizing the metabolic stability and biotransformation pathways of C29H33ClN2O2. These investigations reveal that the compound undergoes several key metabolic reactions.

A notable NADPH-dependent disappearance of loperamide has been observed in liver microsomes, with a calculated half-life of approximately 13 minutes in human microsomes and 22 minutes in rat microsomes. nih.gov This indicates a relatively rapid metabolic breakdown in these in vitro systems. The primary metabolic route identified across both human and rat models is oxidative N-demethylation, which is mediated by cytochrome P450 (CYP450) enzymes. hres.cadrugs.comdrugbank.com This process leads to the formation of N-desmethylloperamide (M3), the principal metabolite. nih.gov

Other significant biotransformation pathways include N-hydroxylation, which produces the loperamide-N-oxide metabolite (M4), and C-hydroxylation, resulting in a carbinolamide metabolite (M2). nih.gov Furthermore, studies have identified the formation of a pyridinium species (LPP+), designated as metabolite M5, in both human and rat liver microsomes. nih.gov The enzymes primarily responsible for these transformations in human liver microsomes are CYP3A4 and CYP2C8. hres.cadrugs.comdrugbank.com In vitro inhibition studies have shown that ketoconazole, a CYP3A4 inhibitor, can inhibit the N-demethylation process by as much as 90%, while the CYP2C8 inhibitor quercetin causes a 40% inhibition. drugs.com Recombinant P4503A4 has been shown to catalyze all major biotransformation pathways, whereas P4502B6 is involved in N-dealkylation and N-oxidation routes. nih.gov

The compound with the formula C29H33ClN2O2 also exists as loperamide oxide (LOPOX), a prodrug of loperamide (LOP). psu.edunih.gov In vitro studies using gut contents from rats, dogs, and humans have demonstrated that loperamide oxide is efficiently reduced to the active drug, loperamide. psu.edunih.gov This reduction is most extensive in the cecal contents and is primarily carried out by intestinal microflora under anaerobic conditions. psu.edunih.gov The reduction process is significantly diminished in the presence of oxygen or after heat treatment, confirming the microbial and enzymatic nature of this conversion. psu.edunih.gov

Table 1: In Vitro Metabolites of C29H33ClN2O2 (Loperamide) Identified in Liver Microsomes

Metabolite IDMetabolite NameMetabolic Pathway
M2CarbinolamideC-hydroxylation
M3N-desmethylloperamideN-dealkylation (Principal)
M4Loperamide-N-oxideN-hydroxylation
M5Loperamide Pyridinium (LPP+)Pyridinium formation

Data sourced from studies on human and rat liver microsomes. nih.gov

Influence of Genetic Polymorphisms of Metabolic Enzymes on C29H33ClN2O2 Biotransformation

The biotransformation of C29H33ClN2O2 is heavily reliant on specific cytochrome P450 enzymes, making its metabolism susceptible to the influence of genetic polymorphisms. researchgate.net The primary enzymes responsible for its metabolism are CYP3A4 and CYP2C8, with minor contributions from CYP2B6 and CYP2D6. nih.govhres.cadrugbank.com

Genetic variations in the genes encoding these enzymes can lead to significant inter-individual differences in enzyme activity, which in turn affects the rate of drug metabolism. For instance, polymorphisms in the CYP3A4 gene, the main enzyme involved in loperamide's oxidative N-demethylation, can alter its metabolic rate. nih.govhres.ca Individuals with genetic variants that result in reduced CYP3A4 function ('poor metabolizers') may break down the compound more slowly, while those with variants causing increased function ('extensive metabolizers') may process it more rapidly.

Similarly, genetic polymorphisms in CYP2C8 also play a crucial role in the disposition of C29H33ClN2O2. hres.cadrugs.com Given that both CYP3A4 and CYP2C8 are the main pathways for loperamide's primary metabolic clearance, any genetically determined alteration in their function would logically impact the biotransformation of the compound. hres.cadrugs.com The involvement of CYP2B6 in N-dealkylation and N-oxidation suggests that polymorphisms in this enzyme could also contribute to variability in the metabolic profile. nih.gov The implications of these genetic polymorphisms are a key consideration in understanding the variable metabolic fate of C29H33ClN2O2 among different individuals. researchgate.net

Table 2: Key Metabolic Enzymes and Their Role in C29H33ClN2O2 Biotransformation

EnzymeRole in MetabolismSignificance
CYP3A4 Major: Oxidative N-demethylation and other pathways. nih.govhres.caPrimary enzyme; genetic polymorphisms can significantly alter metabolism.
CYP2C8 Major: Oxidative N-demethylation. nih.govhres.caSignificant contributor; genetic polymorphisms can influence metabolism.
CYP2B6 Minor: N-dealkylation and N-oxidation. nih.govContributes to metabolic variability.
CYP2D6 Minor: N-demethylation. drugbank.comPlays a small role in the overall metabolic process.

Structure Activity Relationship Sar Investigations of C29h33cln2o2

Elucidation of Essential Structural Moieties for C29H33ClN2O2 Bioactivity

The bioactivity of Loperamide (B1203769) is intrinsically linked to several key structural components that form its pharmacophore. These moieties are essential for its high-affinity binding to opioid receptors and its characteristic peripheral action.

The core scaffold of Loperamide includes:

A 4-phenylpiperidine (B165713) moiety: This is a fundamental feature for many opioid receptor agonists. researchgate.netmdpi.com The piperidine (B6355638) ring, particularly in a chair conformation, and its substituents are critical for proper orientation within the receptor binding pocket.

A tertiary amine: The nitrogen atom in the piperidine ring is basic and exists in a protonated state at physiological pH. This positive charge is a crucial interaction point, often forming an ionic bond with an acidic residue (like Aspartic acid) in the opioid receptor.

A p-chlorophenyl group at the 4-position of the piperidine ring: This group, along with the hydroxyl group at the same position, enhances the binding affinity. The chlorine atom likely participates in specific interactions within a lipophilic pocket of the receptor. researchgate.net

A tertiary hydroxyl group: The hydroxyl group at the C4 position of the piperidine ring is another key feature for its interaction with the receptor.

These structural elements collectively ensure that Loperamide binds effectively to µ-opioid receptors, leading to the downstream signaling cascade that reduces gastrointestinal motility. drugbank.comnih.gov

Correlations Between Chemical Structure and Receptor Affinity/Selectivity

Loperamide demonstrates a high affinity and selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors. snmjournals.orgnih.gov This selectivity is a direct result of its chemical structure. Docking studies suggest that while the arylpiperidine portion of Loperamide can be accommodated by both µ- and δ-receptors, the distinct arrangement of the two phenyl groups on the side chain is better accommodated by two lipophilic pockets within the µ-receptor, explaining its selectivity. researchgate.net

Modifications to the Loperamide structure have provided insight into the features governing its receptor affinity. For instance, its N-desmethyl metabolite, while still active, shows altered affinity profiles. snmjournals.org The replacement of the tertiary carboxyl group at the 4-position of the piperidine ring with a bioisosteric silanol (B1196071) group (sila-loperamide) has been investigated. researchgate.net While this modification leads to significant differences in in-vitro properties like metabolic stability and permeability, the in-vivo pharmacokinetic profiles of loperamide and sila-loperamide were found to be nearly identical. researchgate.net

The following table summarizes the receptor binding affinities of Loperamide for different opioid receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Loperamideµ-opioid receptor3
Loperamideδ-opioid receptor48
Loperamideκ-opioid receptor1156
Data sourced from a study on cloned human opioid receptors. nih.gov

This data clearly illustrates Loperamide's strong preference for the µ-opioid receptor, which is approximately 16 times more selective for µ over δ receptors and over 385 times more selective for µ over κ receptors.

Impact of Stereochemistry on Biological Activity of Analogs

Loperamide itself is an achiral molecule. However, the introduction of chiral centers into its analogs can have a significant impact on their biological activity. Studies on various classes of compounds have consistently shown that stereochemistry can profoundly influence receptor binding affinity, efficacy, and metabolic stability. nih.govbiomedres.us

For bivalent ligands derived from opioid pharmacophores, the stereochemistry of the pharmacophores themselves, along with the nature of N-substituents and the length of spacer linkages, were identified as crucial factors for optimal interaction at opioid receptor binding sites. acs.org While direct stereochemical studies on Loperamide analogs are not extensively detailed in the provided context, the principles of stereoselectivity are fundamental in medicinal chemistry. For any analog of Loperamide that possesses a chiral center, it is highly probable that the different enantiomers or diastereomers would exhibit varied biological profiles. This is because the three-dimensional arrangement of atoms is critical for precise interaction with the chiral environment of the receptor binding pocket. biomedres.us

Strategic Modifications of the Piperidine Ring and Other Key Functional Groups

The 4-phenylpiperidine scaffold is a common motif in potent µ-opioid agonists, and modifications to this ring system in Loperamide analogs have been explored to refine their pharmacological properties. researchgate.netmdpi.com

Strategic modifications include:

Introducing unsaturation in the piperidine ring: In one series of analogs, creating an unsaturated piperidine ring led to a tenfold increase in potency compared to the saturated counterpart. dndi.org

Replacement of the piperidine ring: Replacing the piperidine with an acyclic analog resulted in a loss of activity. dndi.org Similarly, substituting the piperidine with a morpholine (B109124) ring, while improving metabolic clearance, rendered the compound inactive, highlighting the importance of the piperidine nitrogen's basicity and the ring's conformation. dndi.org

Modifications to the amide group: The amide functionality is also a target for modification. For example, converting the nitrile group in precursor molecules to a 2-methyl-1,3,4-oxadiazol-5-yl function resulted in compounds with potent activity. researchgate.net

The table below presents a conceptual summary of how certain structural modifications can impact the biological activity of Loperamide analogs.

ModificationStructural MoietyEffect on ActivityReference
Introduction of UnsaturationPiperidine Ring10-fold increase in potency in an analog series. dndi.org
Replacement with MorpholinePiperidine RingLoss of activity, though metabolic clearance improved. dndi.org
Replacement with Acyclic AnalogPiperidine RingLoss of activity. dndi.org
C/Si Exchange at C4Piperidine RingAltered in-vitro metabolism and permeability. researchgate.net

These investigations into the SAR of Loperamide and its analogs demonstrate the intricate relationship between chemical structure and biological function, guiding the design of new molecules with potentially improved therapeutic properties.

Computational and in Silico Studies of C29h33cln2o2 Interactions

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is widely employed in drug discovery to understand and predict the binding affinity and mode of interaction between a ligand, such as C29H33ClN2O2, and a target protein. scielo.org.mx

Opioid Receptors: Automated docking studies have been performed to investigate the interaction of C29H33ClN2O2 with human µ (mu) and δ (delta)-opioid receptors. sigmaaldrich.comdrugbank.com As an agonist, Loperamide (B1203769) exhibits a notable affinity and selectivity for the cloned human µ-opioid receptor over the δ-opioid receptor. sigmaaldrich.comdrugbank.com Docking simulations using software like AutoDock suggest that while the arylpiperidine portion of the molecule docks similarly in both receptors, the selectivity for the µ-receptor can be attributed to the distinct accommodation of its two phenyl groups within two lipophilic pockets of the receptor. drugbank.com

Human Serum Albumin (HSA): The interaction between C29H33ClN2O2 and Human Serum Albumin (HSA), a crucial transport protein, has also been explored using molecular modeling. walshmedicalmedia.com These studies indicate that C29H33ClN2O2 binds strongly to Sudlow's site I, located in subdomain IIA of HSA. walshmedicalmedia.comrsc.org The primary forces driving the stability of the C29H33ClN2O2-HSA complex are reported to be hydrophobic interactions. walshmedicalmedia.com

Table 1: Molecular Docking Parameters of C29H33ClN2O2 with Target Proteins
Target ProteinPredicted Binding SiteKey Interacting ResiduesPrimary Interaction ForcesReference
µ-Opioid ReceptorOrthosteric Binding PocketNot explicitly detailed in search resultsLipophilic/Hydrophobic Interactions drugbank.com
δ-Opioid ReceptorOrthosteric Binding PocketNot explicitly detailed in search resultsLipophilic/Hydrophobic Interactions drugbank.com
Human Serum Albumin (HSA)Site I (Subdomain IIA)Arg218, Lys199Hydrophobic Interactions walshmedicalmedia.comrsc.org

In silico methods are instrumental in predicting the interaction of drug molecules with metabolic enzymes and transporters, which is crucial for understanding pharmacokinetics and potential drug-drug interactions (DDIs). nih.govnih.govnih.gov Loperamide (C29H33ClN2O2) is identified as a substrate for several key enzymes and transporters. kegg.jpdrugbank.com It is primarily metabolized through oxidative N-demethylation by cytochrome P450 enzymes CYP3A4 and CYP2C8. kegg.jpdrugbank.com Furthermore, it is a known substrate for the efflux transporter P-glycoprotein (P-gp, encoded by the ABCB1 gene), which limits its ability to cross the blood-brain barrier. kegg.jpdrugbank.com

Physiologically based pharmacokinetic (PBPK) modeling, a sophisticated computational approach, can simulate and predict the impact of these interactions. nih.gov For instance, PBPK models can be used to predict how inhibitors of specific transporters, such as Organic Anion Transporter 3 (OAT3), might affect the plasma concentration of C29H33ClN2O2. nih.gov

Table 2: Predicted Enzyme and Transporter Interactions for C29H33ClN2O2
MacromoleculeTypeRoleReference
CYP3A4Enzyme (Cytochrome P450)Metabolism (N-demethylation) kegg.jpdrugbank.com
CYP2C8Enzyme (Cytochrome P450)Metabolism (N-demethylation) kegg.jpdrugbank.com
ABCB1 (P-glycoprotein)Transporter (Efflux)Limits CNS penetration kegg.jp

Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chemrxiv.org Molecular docking is a central component of this process. chemrxiv.org

In the context of ligand-based drug design, the known structure of an active molecule like C29H33ClN2O2 is used as a template to design new compounds. nih.gov This approach relies on the principle that molecules with similar structures can have similar biological activities. mdpi.com The scaffold of Loperamide has been utilized in drug design strategies, for example, in the creation of bivalent ligands. worktribe.com In one such approach, the pharmacophore of a µ-opioid receptor agonist, derived from Loperamide, was linked to a dopamine (B1211576) D3 receptor antagonist pharmacophore to create a single molecule with dual-target properties. worktribe.com This strategy aims to merge therapeutic effects while potentially mitigating adverse effects. worktribe.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.compolimi.it This technique is used to validate docking predictions and assess the stability of the resulting ligand-protein complexes. nih.govplos.org

The stability of a ligand-protein complex is a key indicator of a strong binding interaction. mdpi.com MD simulations are employed to analyze the structural stability of these complexes, often by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms from their initial positions over the course of the simulation. nih.govnih.gov A low and stable RMSD value suggests that the complex remains in a consistent conformation, indicating a stable binding mode. mdpi.com Studies on the C29H33ClN2O2-HSA complex have used MD simulations to confirm the stability of the binding predicted by docking. walshmedicalmedia.com The results from these simulations support the formation of a stable complex, corroborating the experimental findings. walshmedicalmedia.com

Table 3: MD Simulation Findings for C29H33ClN2O2-Protein Complex Stability
ComplexSimulation ParameterFindingImplicationReference
C29H33ClN2O2-HSARMSDThe complex maintains a stable conformation throughout the simulation.Confirms a strong and stable binding interaction between the ligand and Human Serum Albumin. walshmedicalmedia.com

Ligand binding can induce conformational changes in the target biomolecule, which are often essential for its function. polimi.itmdpi.com MD simulations can capture these dynamic structural adjustments. plos.org In the case of C29H33ClN2O2's interaction with HSA, both experimental techniques and computational simulations have shown that binding induces slight conformational changes in the protein. walshmedicalmedia.com Spectroscopic methods like circular dichroism indicated a minor loss in the helical content of HSA upon binding. walshmedicalmedia.com These experimental observations are corroborated by MD simulation results, which also point to slight geometrical changes in the protein's secondary structure during the formation of the C29H33ClN2O2-HSA complex. walshmedicalmedia.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For Loperamide and its analogs, QSAR studies can help in predicting their efficacy and potential interactions.

QSAR models are developed by analyzing a dataset of compounds with known activities. nih.gov These models can then be used to predict the activity of new or untested compounds, which can significantly speed up the drug discovery process. nih.gov In the context of Loperamide, QSAR models have been employed to explore its potential for drug repurposing, for instance, in identifying new antibacterial agents. nih.gov One study utilized a tree-based classification method with Linear Discriminant Analysis (LDA) to create a QSAR model for predicting antibacterial activity against Escherichia coli, which included Loperamide in its analysis. nih.gov

Furthermore, QSAR models have been used to investigate the interactions of Loperamide with various biological targets. For example, some studies have focused on its interaction with P-glycoprotein (P-gp), a protein that affects the absorption and distribution of many drugs. researchgate.net By building predictive QSAR models based on the physicochemical properties of P-gp substrates, researchers can better understand and predict the behavior of compounds like Loperamide. researchgate.net The integration of pharmacophore-based 3D QSAR modeling has also been explored to understand the potential antagonism of Loperamide at muscarinic M3 receptors. scispace.com

Table 1: Examples of QSAR Studies Involving Loperamide (C28H37ClN2O)

Study FocusModeling TechniqueKey Findings
Antibacterial Activity Prediction Tree-based classification with LDAIdentified Loperamide as a potential candidate for drug repurposing against E.coli. nih.gov
P-glycoprotein Interaction Orthogonal PLS Discriminant Analysis (oPLS-DA)Differentiated P-gp substrates based on their computed physicochemical properties. researchgate.net
Muscarinic M3 Receptor Antagonism Pharmacophore-based 3D QSARSuggested potential antagonism of Loperamide at M3 receptors. scispace.com
Drug-Induced Liver Injury Prediction QSAR model based on FDA-approved drug labelingDeveloped a model to prioritize a compound's risk for DILI in humans. nih.gov

This table is for illustrative purposes and synthesizes information from multiple sources.

Mathematical Modeling in Drug-Nanocarrier Interactions for Research Purposes

Mathematical modeling is a powerful tool for understanding and optimizing the delivery of drugs using nanocarriers. journalijar.com In the case of Loperamide, which has poor aqueous solubility and is a substrate for P-glycoprotein, nanocarrier-based delivery systems are of significant interest to enhance its oral bioavailability. nih.govuni-freiburg.de

Mathematical models can simulate and predict various aspects of drug-nanocarrier interactions, including drug loading, release kinetics, and the behavior of nanoparticles in biological systems. journalijar.commdpi.com These models help in designing optimal nanocarrier formulations and provide a deeper understanding of the mechanisms governing drug delivery. nih.govresearchgate.net

One study focused on Loperamide-loaded nanocarriers made from ammonium (B1175870) methacrylate (B99206) copolymers and poloxamer 188. nih.gov Through mathematical modeling of data obtained from diafiltration, the researchers were able to determine an encapsulation efficiency of approximately 93%. nih.govresearchgate.net The modeling further revealed that about 38% of the encapsulated drug was reversibly bound (thermodynamic interaction), while 62% was irreversibly bound (kinetic interaction). nih.govresearchgate.net

The release profiles of Loperamide from these nanocarriers were also analyzed using empirical and semi-empirical models, such as the Korsmeyer-Peppas model. nih.gov This analysis showed a biphasic release pattern, with an initial burst effect followed by a more sustained release. nih.gov Such detailed characterization, facilitated by mathematical modeling, is crucial for the rational design of drug delivery systems with desired release properties. nih.govglobalauthorid.com

Table 2: Mathematical Modeling of Loperamide-Loaded Nanocarriers

ParameterMethod/ModelFinding
Encapsulation Efficiency Diafiltration and Mathematical Modeling~93% nih.govresearchgate.net
Drug-Nanocarrier Interaction Mathematical Modeling38% reversible (thermodynamic), 62% irreversible (kinetic) nih.govresearchgate.net
Release Profile Empirical and Semi-empirical Modeling (e.g., Korsmeyer-Peppas)Biphasic release with a burst effect of 11.34% and a total release of 33% at 6 hours. nih.gov
Release Mechanism Higuchi ModelIndicated a diffusion-controlled release of the drug. mdpi.com

This table is based on findings from studies on Loperamide and related drug-nanocarrier systems.

In silico studies, including molecular docking, have also been used to investigate the interactions between Loperamide and various proteins. For example, docking studies have predicted the binding mode of Loperamide in the active site of cytochrome P450 3A4 (CYP3A4), a key enzyme in its metabolism. researchgate.netnih.govnih.gov These studies provide insights into the specific amino acid residues involved in the interaction and can help explain the observed metabolic pathways. researchgate.net

Analytical Characterization Methodologies for C29h33cln2o2 in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating C29H33ClN2O2 from complex matrices or from other similar compounds. The choice of technique depends on the sample type, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of C29H33ClN2O2. These methods are preferred for their efficiency in separating non-volatile and thermally unstable compounds like fentanyl analogues. UPLC, by utilizing smaller stationary phase particles, offers faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

In a comprehensive study, a UPLC method was developed for the simultaneous screening of 62 fentanyl analogues, including Lofentanil. This method employed a reversed-phase C18 column and a gradient elution program, demonstrating the capability of UPLC to resolve a large number of structurally similar compounds in a single run. The enhanced chromatographic resolution provided by UPLC is critical for distinguishing Lofentanil from its isomers and other related substances.

Table 1: Example UPLC Method Parameters for Fentanyl Analogue Screening

Parameter Condition
Column Reversed-phase C18
Mobile Phase Gradient elution with acetonitrile (B52724) and water (containing formic acid)
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40 - 50 °C

Gas Chromatography (GC) is another widely used technique for the analysis of fentanyl analogues. For a compound to be suitable for GC analysis, it must be volatile and thermally stable. While some fentanyl derivatives can be analyzed directly, others may require derivatization to improve their volatility and chromatographic behavior. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Research has demonstrated the utility of GC in identifying a wide array of fentanyl-related compounds. A typical GC method involves a capillary column, such as a 5% phenyl-methylpolysiloxane column, which provides good separation for many opioids. The retention time in a GC system is a key parameter for the initial identification of Lofentanil.

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and more cost-effective screening method compared to HPLC and GC. While it may not provide the same level of resolution or sensitivity, HPTLC can be a valuable tool for preliminary analysis or for laboratories with limited resources. In HPTLC, a sample is spotted on a plate coated with a stationary phase, and a solvent system (mobile phase) moves up the plate, separating the components. The separated spots can then be visualized under UV light or by using chemical reagents.

Lofentanil has multiple chiral centers, meaning it can exist as different stereoisomers. These stereoisomers can have significantly different potencies and pharmacological effects. Therefore, the ability to separate and identify individual stereoisomers is crucial. Chiral chromatography is a specialized technique designed for this purpose. This can be achieved using either chiral stationary phases (CSPs) in HPLC or by derivatizing the analyte with a chiral reagent before analysis on a standard column. The separation of Lofentanil's stereoisomers is critical for understanding its complex pharmacology.

Spectroscopic Identification Techniques

While chromatography separates compounds, spectroscopy is used for their definitive identification based on their interaction with electromagnetic radiation.

Mass Spectrometry (MS) is the gold standard for the identification of chemical compounds in forensic and analytical toxicology. It works by ionizing molecules and then measuring their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" of the compound.

For enhanced specificity and sensitivity, MS is almost always coupled with a chromatographic separation technique.

GC-MS: This combination leverages the separation power of GC with the identification capabilities of MS. The electron ionization (EI) mass spectra of fentanyl analogues are often characterized by specific fragmentation patterns that aid in their identification.

LC-MS and UPLC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or UPLC-MS/MS is the most powerful and widely used technique for the analysis of fentanyl analogues like Lofentanil. In this setup, the UPLC system separates the compounds, which are then ionized (typically using electrospray ionization - ESI) and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (for Lofentanil, this would be its protonated molecule [M+H]+) and fragmenting it to produce a set of characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for trace-level detection and quantification.

Table 2: Example UPLC-MS/MS Transitions for Lofentanil Identification

Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
453.2 224.1 146.1

Data is illustrative and based on typical fragmentation patterns for similar structures.

The fragmentation of the Lofentanil molecule in the mass spectrometer provides crucial structural information, confirming the identity of the substance beyond any doubt. The combination of chromatographic retention time and specific mass spectral data from techniques like UPLC-MS/MS provides the highest level of confidence in the identification of C29H33ClN2O2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Butaclamol, providing detailed information about its molecular conformation and flexibility.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR studies have been instrumental in determining the preferred conformations and internal molecular flexibility of Butaclamol hydrochloride in solution, such as in chloroform-d (B32938) (CDCl₃). nih.govresearchgate.net These studies have confirmed the presence of a trans junction between the D and E rings and are consistent with a chair conformation for the E ring. nih.gov ¹³C spin-lattice relaxation time measurements indicate that while most of the molecule is rigid, there is some mobility in the seven-membered B ring. nih.gov

¹H NMR experiments have also been crucial in studying the interconversion between different conformations of Butaclamol in various solvents. nih.govacs.org For instance, in dimethyl sulfoxide (B87167) (DMSO), Butaclamol hydrochloride exists as an equilibrium mixture of two conformations: a trans form (80%) and a cis I form (20%). nih.govacs.org In contrast, only the trans form is observed in CDCl₃. nih.gov The energy barrier for this interconversion has been determined through line shape analysis and saturation transfer experiments. nih.govacs.org

LC-NMR and LC-NMR-MS: While specific research papers detailing the use of hyphenated techniques like Liquid Chromatography-NMR (LC-NMR) and Liquid Chromatography-NMR-Mass Spectrometry (LC-NMR-MS) for Butaclamol were not prevalent in the reviewed literature, these powerful methods are theoretically applicable. They would allow for the separation of Butaclamol from complex mixtures, including its enantiomers or metabolites, followed by direct NMR and MS analysis for unambiguous identification and structural confirmation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Butaclamol, particularly in chromatographic methods.

In High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of Butaclamol, UV detection is commonly employed. For the chiral analysis of Butaclamol enantiomers, detection wavelengths of 220 nm and 262 nm have been utilized. registech.comnih.govsigmaaldrich.com These methods are used to quantify the concentration of each enantiomer in various matrices, such as human plasma. nih.govsigmaaldrich.com The principle relies on the absorption of UV light by the analyte, which is proportional to its concentration, allowing for accurate quantification. uzh.ch

Table 1: UV Detection Wavelengths for Butaclamol Analysis

Analytical Method Detection Wavelength (nm) Reference
HPLC 220 registech.com
HPLC 262 nih.govsigmaaldrich.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While detailed FT-IR spectral data for Butaclamol was not extensively available in the searched literature, it is a standard technique for the characterization of organic compounds. semanticscholar.orgbruker.com An FT-IR spectrum of Butaclamol would exhibit characteristic absorption bands corresponding to its various functional groups, such as C-H, C=C (aromatic), C-N, and O-H vibrations, aiding in its structural confirmation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like Butaclamol. nih.govresearchgate.net It measures the differential absorption of left- and right-circularly polarized light. uq.edu.au This technique is particularly useful for distinguishing between the enantiomers of Butaclamol and studying their conformational properties in solution. nih.govcusat.ac.in The interaction of a chiral molecule with polarized light provides a unique spectral signature that can be used for both qualitative and quantitative analysis of its stereoisomers. uq.edu.aumdpi.com

Electrochemical Analysis Techniques

Electrochemical methods offer sensitive and selective means for the analysis of electroactive compounds like Butaclamol. mdpi.comcomsol.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed for its detection. mdpi.comfrontiersin.org

Research has demonstrated the use of electrochemical sensors for the detection of neurotransmitters like dopamine (B1211576), a system that Butaclamol is known to interact with. bioscientifica.commdpi.com Potentiometric membrane electrodes have been developed for the enantioanalysis of Butaclamol. researchgate.net For instance, electrodes have been designed to selectively respond to either the S- or R-enantiomer within specific linear concentration ranges, with slopes approaching the theoretical Nernstian value. researchgate.net These electrochemical techniques are valuable for determining the concentration of Butaclamol in biological samples and for studying its interactions with receptors. bioscientifica.comresearchgate.nettum.de

Method Validation for Analytical Research Applications

The validation of analytical methods is a critical process to ensure that they are suitable for their intended purpose, providing reliable, accurate, and reproducible data. labmanager.comeuropa.eueurachem.orgfda.gov This is particularly important for the analysis of compounds like Butaclamol in research and clinical settings.

Validation parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For Butaclamol enantiomers, linearity has been demonstrated in the range of 100–3,000 ng/ml with correlation coefficients (R²) greater than 0.999. nih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value. For Butaclamol analysis, within-run accuracies have been reported to range from 1.5-5.8% and between-run accuracies from 2.7-7.7%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Within-run precision for Butaclamol analysis has been shown to be in the range of 1.1-2.6%, and between-run precision from 1.9-3.2%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Butaclamol enantiomers in human plasma, the LOD has been reported as 50 ng/ml. nih.govresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for Butaclamol enantiomers in human plasma has been established at 100 ng/ml. nih.govresearchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. fda.gov

Table 2: Validation Parameters for Butaclamol Enantiomer Analysis in Human Plasma

Parameter Reported Value/Range Reference
Linearity Range 100–3,000 ng/ml nih.govresearchgate.net
Correlation Coefficient (R²) > 0.999 nih.govresearchgate.net
Within-Run Accuracy 1.5–5.8% nih.gov
Between-Run Accuracy 2.7–7.7% nih.gov
Within-Run Precision (RSD) 1.1–2.6% nih.gov
Between-Run Precision (RSD) 1.9–3.2% nih.gov
Limit of Detection (LOD) 50 ng/ml nih.govresearchgate.net
Limit of Quantitation (LOQ) 100 ng/ml nih.govresearchgate.net
Recovery 94–104% nih.gov

Preclinical Pharmacological Investigations and Novel Research Directions for C29h33cln2o2

In Vitro Pharmacological Studies

The in vitro evaluation of loperamide (B1203769) has been crucial in elucidating its mechanism of action at the molecular and cellular levels. These studies have primarily focused on its interaction with receptors, enzymes, and ion channels, as well as its influence on cellular signaling and transport systems.

Receptor Binding Assays and Ligand Efficacy Determinations

Loperamide's primary mechanism of action involves its high-affinity binding to opiate receptors in the gut wall. hres.ca Receptor binding assays have been instrumental in quantifying this interaction.

Studies have shown that loperamide binds to the μ-opioid receptor, which is expressed on the circular and longitudinal muscles of the intestine. drugbank.com This binding inhibits the release of neurotransmitters such as acetylcholine (B1216132) and prostaglandins, leading to a reduction in propulsive peristalsis and an increase in intestinal transit time. hres.cafda.gov

Competitive binding assays using radiolabeled ligands like ³H-naloxone have demonstrated that loperamide effectively displaces naloxone (B1662785) from opiate receptor sites in homogenates of guinea-pig brain and myenteric plexus. nih.gov The binding affinity of loperamide to these receptors is comparable to that of morphine in the brain and myenteric plexus. nih.gov Specifically, the dissociation constant (Kp) values in the presence of sodium ions were determined to be 7.20 x 10⁻⁹ M for loperamide in the brain and 1.33 x 10⁻⁷ M in the myenteric plexus. nih.gov

The interaction of loperamide with opioid receptors is stereospecific, a key characteristic of pharmacologically relevant receptor binding. nih.gov Furthermore, the binding affinity is influenced by the presence of ions like sodium, which can differentiate between agonist and antagonist binding. nih.gov In the absence of sodium, the binding of agonists like loperamide and morphine is enhanced, while the binding of antagonists like naloxone is reduced. nih.gov

Loperamide's efficacy as an opiate agonist has been confirmed in vitro through experiments on guinea-pig ileum. In these preparations, loperamide inhibits electrically induced contractions of the longitudinal muscle, an effect that is competitively antagonized by naloxone. nih.gov This demonstrates its functional activity as an agonist at the tissue level.

Receptor/TissueLigandKp (M)Reference
Guinea-Pig Brain Opiate ReceptorLoperamide7.20 x 10⁻⁹ nih.gov
Guinea-Pig Myenteric Plexus Opiate ReceptorLoperamide1.33 x 10⁻⁷ nih.gov
Guinea-Pig Brain Opiate ReceptorMorphine9.60 x 10⁻⁹ nih.gov
Guinea-Pig Myenteric Plexus Opiate ReceptorMorphine1.66 x 10⁻⁷ nih.gov
Guinea-Pig Brain Opiate ReceptorNaloxone4.78 x 10⁻¹⁰ nih.gov
Guinea-Pig Myenteric Plexus Opiate ReceptorNaloxone1.27 x 10⁻⁹ nih.gov

Enzyme and Ion Channel Activity Modulation

Beyond its effects on opioid receptors, loperamide has been shown to modulate the activity of various enzymes and ion channels.

Enzyme Activity: Loperamide can inhibit calmodulin, a calcium-binding protein involved in numerous cellular processes, including intestinal secretion. drugbank.comoup.com This inhibition is thought to contribute to its antisecretory effects. drugbank.com Studies have also shown that loperamide inhibits intestinal Na+, K+-ATPase activity. oup.com

Ion Channel Activity: Loperamide has been identified as a blocker of several types of ion channels. It has been shown to block both voltage-dependent and voltage-independent calcium channels. nih.gov This blockade of calcium channels is considered another mechanism contributing to its antidiarrheal effects. oup.com

Furthermore, research has demonstrated that loperamide can inhibit various voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9. researchgate.net The IC50 values for this inhibition were found to be 1.86 µM for Nav1.7, 0.60 µM for recombinant Nav1.8, and 3.48 µM for Nav1.9. researchgate.net Notably, the inhibition of native Nav1.8 channels in dorsal root ganglion (DRG) neurons was even more potent, with an IC50 of 0.11 µM. researchgate.net

Loperamide also blocks hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically showing more potent inhibition of HCN1 over HCN4. researchgate.net At very high concentrations, loperamide has been shown to inhibit cardiac potassium channels (hERG) and sodium channels, which is a mechanism of cardiotoxicity at supratherapeutic doses. drugbank.comnih.gov

Ion ChannelIC50 (µM)Cell TypeReference
Nav1.71.86HEK293 cells researchgate.net
Recombinant Nav1.80.60ND7/23 cells researchgate.net
Native Nav1.80.11DRG neurons researchgate.net
Nav1.93.48HEK293 cells researchgate.net

Cell-Based Assays for Signaling Pathways and Efflux Transport

Cell-based assays have provided further insights into the cellular mechanisms affected by loperamide.

Signaling Pathways: Loperamide has been shown to induce apoptosis and cytotoxicity in various cancer cell lines in a time- and dose-dependent manner. researchgate.netexplorationpub.com These effects are mediated through multiple signaling pathways, including the activation of the ROS/JNK signaling pathway and the induction of DNA damage. explorationpub.com Flow cytometry analysis has indicated that loperamide can cause an accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.net

Efflux Transport: A critical aspect of loperamide's pharmacology is its interaction with the P-glycoprotein (P-gp) efflux transporter, an ATP-dependent pump that is highly expressed at the blood-brain barrier. fda.govmedicines.org.uk Loperamide is a well-established substrate for P-gp. hpra.ienafdac.gov.ng This active efflux from the brain is the primary reason for its lack of central nervous system effects at therapeutic doses, despite its high affinity for opioid receptors in the brain. nih.gov

In vitro transport assays using cell lines that overexpress P-gp, such as hCMEC/D3 cells, have been used to study this interaction. researchgate.net These assays demonstrate the active transport of loperamide and its metabolites, like N-desmethyl-loperamide, across cell monolayers, which can be inhibited by known P-gp inhibitors like verapamil. researchgate.net Studies have also shown that targeting signaling pathways, such as the sphingosine-1-phosphate receptor 1 (S1PR1) pathway, can reduce the basal activity of P-gp and thus decrease the efflux of loperamide. pnas.org

In Vivo Preclinical Models and Pharmacokinetic/Pharmacodynamic Assessments

In vivo studies in preclinical animal models have been essential for characterizing the pharmacodynamic effects and pharmacokinetic profile of loperamide.

Animal Models for Pharmacodynamic Assessment (e.g., Gastrointestinal Motility and Secretion Modulation)

The most common animal models used to assess the pharmacodynamic effects of loperamide are models of constipation induced by the drug itself in rats and mice. scielo.brresearchgate.netmdpi.com These models are valuable for understanding the mechanisms of constipation and for testing potential new laxative compounds. scielo.br

In these models, administration of loperamide leads to a significant reduction in gastrointestinal motility, characterized by:

Delayed Gastric Emptying and Prolonged Intestinal Transit Time: Radiographic methods and the use of charcoal meals are employed to measure these parameters, showing a significant delay in the transit of intestinal contents. researchgate.netresearchgate.netbjournal.org

Decreased Defecation Frequency and Fecal Water Content: Loperamide administration results in fewer and harder stools. bjournal.org

Altered Intestinal Contractility: In vivo measurements have shown that loperamide enhances the contractile activity of the circular muscle in various parts of the small and large intestine, while relaxing the longitudinal muscle. nih.gov This effect is reversible with naloxone, confirming its opioid-mediated mechanism. nih.gov

Reduced Number of Interstitial Cells of Cajal (ICC): Immunohistochemical analysis in loperamide-treated rats has shown a decrease in c-kit positive cells, which are markers for ICC, the pacemakers of the gut. scielo.br This reduction is associated with colonic dysmotility. scielo.br

These animal models have consistently demonstrated loperamide's potent inhibitory effects on gastrointestinal propulsion. scielo.brresearchgate.netmdpi.comresearchgate.netbjournal.org

Pharmacokinetic Characterization in Preclinical Species (e.g., Absorption, Distribution, Biotransformation, and Excretion Studies)

Pharmacokinetic studies in preclinical species, primarily rats, have been crucial for understanding the disposition of loperamide in the body.

Absorption: Following oral administration, most of the ingested loperamide is absorbed from the gut. hpra.ienafdac.gov.ng However, due to extensive first-pass metabolism, its systemic bioavailability is very low, approximately 0.3%. hpra.ienafdac.gov.ng

Distribution: Distribution studies in rats reveal a high affinity of loperamide for the gut wall, with a particular preference for binding to receptors in the longitudinal muscle layer. medicines.org.ukhpra.ienafdac.gov.ng This high affinity for its target tissue in the periphery contributes to its localized effects. Plasma protein binding of loperamide is high, around 95%, mainly to albumin. medicines.org.ukhpra.ienafdac.gov.ng As previously mentioned, loperamide is a substrate for P-glycoprotein, which limits its distribution into the central nervous system. medicines.org.ukhpra.ie

Biotransformation: Loperamide is almost completely extracted by the liver, where it undergoes extensive metabolism. medicines.org.ukhpra.ietmda.go.tz The primary metabolic pathway is oxidative N-demethylation, which is mainly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8. nih.govmedicines.org.ukhpra.ie This process leads to the formation of metabolites such as N-desmethyl-loperamide. nih.gov Due to this high first-pass effect, plasma concentrations of the unchanged drug remain extremely low. medicines.org.ukhpra.ie

Excretion: The excretion of loperamide and its metabolites occurs mainly through the feces via biliary excretion. medicines.org.ukhpra.ietmda.go.tz Very little of the drug is excreted in the urine. tmda.go.tz The elimination half-life of loperamide in humans is approximately 11 hours, with a range of 9 to 14 hours. nih.govmedicines.org.uk

Pharmacokinetic ParameterFindingSpeciesReference
Systemic BioavailabilityApprox. 0.3%Humans hpra.ienafdac.gov.ng
Plasma Protein Binding95% (mainly to albumin)General medicines.org.ukhpra.ienafdac.gov.ng
Primary Metabolism PathwayOxidative N-demethylationGeneral nih.govmedicines.org.ukhpra.ie
Primary Metabolizing EnzymesCYP3A4 and CYP2C8General nih.govmedicines.org.ukhpra.ie
Primary Route of ExcretionFeces (via bile)General medicines.org.ukhpra.ietmda.go.tz
Elimination Half-life9-14 hoursHumans nih.govmedicines.org.uk
Tissue DistributionHigh affinity for the gut wallRats medicines.org.ukhpra.ienafdac.gov.ng

Target Engagement Studies in Animal Models

Loperamide's primary target is the μ-opioid receptor. wmpllc.org In animal models, its engagement with these receptors in the gastrointestinal tract is well-established, leading to the pronounced anti-motility effects that underpin its antidiarrheal action. wmpllc.org However, its interaction with opioid receptors in other tissues, particularly the central nervous system (CNS), is a subject of significant research.

Under normal circumstances, loperamide does not produce central opioid effects, such as analgesia or euphoria, because it is a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier (BBB) that actively removes it from the CNS. wmpllc.orgresearchgate.net Animal studies using P-gp knockout mice have been instrumental in demonstrating this. In these models, where the P-gp transporter is absent, systemic administration of loperamide leads to significant CNS effects, confirming its ability to engage central opioid receptors once it bypasses the BBB. researchgate.net

Furthermore, studies in rats have explored the effects of co-administering loperamide with P-gp inhibitors like tariquidar (B1662512) and elacridar (B1662867). capes.gov.br These investigations revealed a marked increase in loperamide concentration in the brain, leading to observable opioid-related clinical signs. capes.gov.br For instance, co-administration of tariquidar and elacridar with loperamide resulted in a 5.8-fold increase in its brain levels in rats. capes.gov.br These target engagement studies in animal models have been crucial in understanding the interplay between loperamide, the blood-brain barrier, and its potential for central opioid activity.

Preclinical Studies on Physical Dependence Potential

The potential for physical dependence is a hallmark of many opioid agonists. Preclinical studies in various animal models, including mice, rats, and rhesus monkeys, have investigated this aspect of loperamide. wmpllc.orgwikipedia.org Research has shown that loperamide can induce mild physical dependence, particularly at doses higher than those typically used for its antidiarrheal effects. wmpllc.orgwikipedia.org

In studies involving morphine-dependent monkeys, loperamide administered at doses exceeding human recommendations was able to suppress the signs of morphine withdrawal. hres.cahres.ca This suggests that loperamide can substitute for morphine in maintaining a state of physical dependence, a characteristic shared by many centrally-acting opioids. However, it is important to note that at standard therapeutic doses, physical dependence on loperamide has not been observed in humans. hres.cahres.ca The naloxone challenge pupil test, a method to detect opiate-like effects, was negative in humans after both single high doses and long-term therapeutic use of loperamide. hres.cahres.ca

These preclinical findings highlight that while the potential for physical dependence exists, particularly at supratherapeutic doses that may lead to central nervous system exposure, it is not a significant clinical concern at the recommended dosages for diarrhea.

Investigation of Novel Preclinical Applications

Beyond its established role in gastroenterology, preclinical research has illuminated several novel potential applications for loperamide, stemming from its diverse pharmacological activities.

Emerging evidence from in vitro studies suggests that loperamide possesses antineoplastic properties. Research has demonstrated its effectiveness against aggressive cancer cell lines, including glioblastoma and leukemia.

In glioblastoma cell lines, loperamide has been shown to induce a form of cell death known as autophagy-dependent cell death. sciencedaily.comneurosciencenews.com This process is initiated by a stress response in the endoplasmic reticulum (ER) of the cancer cells, leading to their self-destruction. sciencedaily.comneurosciencenews.com Specifically, loperamide treatment leads to the degradation of the ER, a mechanism termed reticulophagy, which ultimately contributes to the demise of the glioblastoma cells. neurosciencenews.com Further investigations have revealed that loperamide's induction of lethal autophagy in glioblastoma cells is dependent on the proteins ATG5 and ATG7 and is associated with the accumulation of lipids in the lysosomal compartment, a state known as lipotoxicity. nih.gov

Similarly, studies on leukemia cell lines have shown that loperamide can potently inhibit their proliferation in a dose-dependent manner. nih.gov This research, which included primary cells from patients with acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL), found that loperamide induces apoptosis (programmed cell death). nih.gov The mechanism involves the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), key events in the apoptotic cascade. nih.gov Furthermore, loperamide was observed to trigger DNA damage in leukemia cells, activating the ATM-Chk2 signaling pathway, which is involved in the cellular response to DNA damage. nih.gov

Loperamide's activity at opioid receptors has prompted research into its potential for treating neuropathic pain, a type of chronic pain caused by nerve damage. Animal models of neuropathic pain have been employed to investigate this application.

In a rat model of spinal nerve ligation, intraperitoneal injection of loperamide was found to effectively reverse thermal hyperalgesia (increased sensitivity to heat). nih.gov Interestingly, this effect was mediated by peripheral delta-opioid receptors, not the mu-opioid receptors typically associated with loperamide's antidiarrheal action. nih.gov The antihyperalgesic effect was blocked by a delta-opioid receptor antagonist but not by mu- or kappa-opioid receptor antagonists. nih.gov

Another study in a rat model of L5 spinal nerve ligation demonstrated that systemic loperamide could reverse mechanical allodynia (pain from a normally non-painful stimulus). nih.gov This anti-allodynic effect was found to be mediated by peripheral mu-opioid receptors. nih.gov Co-administration of loperamide with gabapentin (B195806) in a diabetic mouse model of neuropathic pain also showed enhanced analgesic effects, suggesting a synergistic interaction. dergipark.org.tr These findings from various animal models suggest that peripherally acting opioid agonists like loperamide could be a promising therapeutic approach for neuropathic pain, potentially avoiding the central side effects of traditional opioids. nih.govnih.gov

Recent preclinical investigations have explored the potential of loperamide and structurally related compounds against pathogenic amoebas. While direct studies on loperamide's anti-amoebic activity are emerging, high-throughput screening of large compound libraries has identified molecules with similar structural features that exhibit potent activity against Entamoeba histolytica, the parasite that causes amoebiasis. biorxiv.org

These screening efforts have identified compounds that are highly active against E. histolytica trophozoites in vitro, often at very low concentrations. biorxiv.org The search for new anti-amoebic drugs is driven by the limitations of current therapies, such as metronidazole. nih.govmdpi.com While the specific mechanisms are still under investigation, the identification of compounds structurally related to loperamide with anti-amoebic properties opens a new avenue for research and development in this area.

Loperamide is a well-known substrate of P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in drug absorption and distribution. researchgate.nethres.ca This property has been exploited in preclinical models to study the function and impact of P-gp on other drugs.

In preclinical studies, loperamide is often used as a probe to assess the P-gp inhibitory activity of other compounds. researchgate.net When co-administered with a P-gp inhibitor, the systemic exposure and central nervous system penetration of loperamide are significantly increased. wikipedia.orghres.ca For example, the co-administration of loperamide with P-gp inhibitors like quinidine (B1679956) or ritonavir (B1064) resulted in a 2 to 3-fold increase in loperamide plasma levels. hres.ca

Conversely, loperamide itself can inhibit P-gp at high doses, which can affect the permeability of other co-administered drugs that are also P-gp substrates. researchgate.net This interaction is complex; at lower, clinically relevant doses, loperamide is primarily a substrate, but at higher concentrations, it can act as an inhibitor. researchgate.net In mouse models, it was shown that P-gp protects loperamide from first-pass intestinal metabolism at low doses, thereby increasing its portal bioavailability. nih.gov This intricate relationship with P-gp makes loperamide a valuable tool in preclinical pharmacokinetic and drug-drug interaction studies.

Drug Repurposing and Discovery Strategies in Preclinical Research

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a cost- and time-efficient alternative to traditional drug discovery. explorationpub.comfrontiersin.org Loperamide, with its well-established pharmacological profile, has become a candidate for such exploration in various preclinical models, primarily in oncology and infectious diseases.

Preclinical studies have investigated Loperamide's potential as an anticancer agent. Research has shown its ability to overcome gefitinib (B1684475) resistance in KRAS-mutant non-small cell lung cancer (NSCLC) cells by inducing apoptosis. anticancerfund.organticancerfund.org In the context of oral squamous cell carcinoma (OSCC), in vitro studies demonstrated that Loperamide hydrochloride could induce apoptosis and reduce cell proliferation in OECM-1 cancer cells, suggesting its potential as a repurposed therapeutic agent for this cancer type. explorationpub.com Furthermore, screening studies have identified Loperamide as a compound with autophagy-enhancing activity, which may be beneficial in the context of neurodegenerative disorders like Huntington's disease by promoting the clearance of mutant protein aggregates in neuroblastoma cells. frontiersin.org

Beyond oncology, preclinical investigations have explored Loperamide's utility against bacterial infections. One study found that Loperamide could indirectly kill Rickettsia conorii, the bacterium responsible for Mediterranean spotted fever, by modifying the cholesterol structure of host cells, thereby making it difficult for the bacteria to survive without harming the host cells. chicagoitm.org

Table 1: Selected Preclinical Drug Repurposing Investigations for Loperamide

Therapeutic Area Research Focus Preclinical Model Investigated Mechanism/Finding Citation(s)
Oncology Non-Small Cell Lung Cancer (NSCLC) KRAS mutant NSCLC cells Overcoming gefitinib resistance via apoptosis induction anticancerfund.organticancerfund.org
Oral Squamous Cell Carcinoma (OSCC) OECM-1 oral cancer cells Induction of apoptosis and reduced cell proliferation explorationpub.com
Glioblastoma Glioblastoma cells Potential for combinatorial therapy anticancerfund.org
Neurodegenerative Disorders Huntington's Disease Neuroblastoma cells Autophagy enhancement, reduction of mHTT aggregation frontiersin.org

| Infectious Disease | Mediterranean Spotted Fever | In vitro models | Indirectly kills Rickettsia conorii via host cell cholesterol modification | chicagoitm.org |

Formulation Research for Enhanced Preclinical Delivery (e.g., Nanocarriers, Orodispersible Tablets)

To overcome the limitations of conventional delivery and explore new therapeutic applications, significant preclinical research has focused on developing novel formulations of Loperamide. These strategies aim to enhance bioavailability, modify release profiles, and enable targeted delivery.

Nanocarriers:

Nanoparticle-based systems represent a major area of formulation research for Loperamide. The primary goals are to improve its poor water solubility, enhance oral bioavailability, and in some experimental contexts, facilitate its transport across the blood-brain barrier for central nervous system investigations. springerprofessional.denih.gov

Solid Lipid Nanoparticles (SLNs): Loperamide-loaded SLNs have been developed using techniques like solvent evaporation. nih.gov Preclinical in vivo pharmacokinetic studies in Wistar rats demonstrated that these SLN formulations significantly increased the relative oral bioavailability of Loperamide compared to a standard tablet formulation. nih.gov These nanostructured lipid carriers show promise for improving the gastrointestinal absorption of poorly water-soluble drugs. nih.gov

Polymeric Nanoparticles and Nanosponges: Chitosan-based nanoformulations have been developed, sometimes coated with surfactants like Tween 80, to increase penetration across the blood-brain barrier in preclinical models. springerprofessional.de Another approach involves beta-cyclodextrin-based nanosponges, created using emulsion solvent diffusion technology. jptcp.comjptcp.com These formulations demonstrate effective encapsulation and a continuous drug release profile, potentially protecting the drug from the gastric environment and allowing for release in the small intestine. jptcp.comjptcp.com

Liposomes: Liposomal gels containing Loperamide have been formulated and tested in preclinical models of inflammatory pain, such as adjuvant-induced arthritis in rats. frontiersin.org

Table 2: Preclinical Nanocarrier Formulations for Loperamide

Nanocarrier Type Composition Highlights Research Goal Preclinical Model Key Finding Citation(s)
Solid Lipid Nanoparticles (SLNs) Dynasan 114, Sodium cholate Increased oral bioavailability Wistar rats Relative bioavailability increased by up to 227% compared to tablets. nih.gov
Chitosan Nanoparticles Chitosan, Tween 80 Enhanced brain penetration Mice Surface modified nanoparticles enhanced penetration efficacy of Loperamide. springerprofessional.de
Beta-Cyclodextrin Nanosponges Beta-Cyclodextrin, Polyvinyl alcohol Enhanced bioavailability, sustained release In vitro release studies High entrapment efficiency (89-90%) and sustained release over 24 hours. jptcp.comjptcp.com

| Liposomes | Phospholipids | Topical delivery for inflammatory pain | Adjuvant-induced arthritis model (rats) | Evaluated as a topical delivery system for chronic inflammation. | frontiersin.org |

Orodispersible Tablets (ODTs):

ODTs are designed to disintegrate rapidly in the mouth without the need for water, which can be advantageous for certain patient populations. While primarily a clinical formulation, the preclinical basis for generic ODTs relies on demonstrating bioequivalence to the innovator product. geneesmiddeleninformatiebank.nl Studies are conducted to ensure that the pharmacokinetic profile of the generic ODT is similar to the reference product, confirming that it will deliver the drug to its local site of action in the gastrointestinal tract in the same manner. geneesmiddeleninformatiebank.nlhpra.ie

Q & A

Basic Research Questions

Q. How should researchers design a synthesis procedure for C₂₈H₃₇ClN₂O?

  • Begin with a comprehensive literature review using databases like SciFinder or Reaxys to identify existing synthetic routes and reaction conditions . Outline steps considering solvent selection, catalysts, and purification methods (e.g., recrystallization or chromatography). Validate the synthesis using analytical techniques such as HPLC (>98.0% purity checks, as in ) and NMR spectroscopy. Document protocols rigorously to ensure reproducibility, adhering to lab notebook standards .

Q. What analytical techniques are most suitable for characterizing C₂₈H₃₇ClN₂O?

  • High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (>95.0% thresholds, as noted in ). Structural elucidation requires NMR (¹H/¹³C) and mass spectrometry (MS). Thermal properties (e.g., melting points, 46–60°C ranges in ) should be confirmed via differential scanning calorimetry (DSC). Statistical analysis of replicate measurements (e.g., standard deviation) ensures data reliability .

Q. How can researchers ensure reproducibility in synthesizing C₂₈H₃₇ClN₂O?

  • Maintain detailed experimental records, including exact reagent quantities, reaction temperatures, and purification steps. Use control experiments to isolate variables (e.g., solvent polarity effects). Cross-validate results with independent replicates and share raw data in supplementary materials .

Q. What strategies are effective for conducting a literature review on C₂₈H₃₇ClN₂O?

  • Prioritize peer-reviewed journals and specialized databases (SciFinder, Web of Science) to identify synthesis protocols, physicochemical properties, and bioactivity data. Critically evaluate sources for methodological rigor, focusing on studies with clear experimental designs and statistical validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural characterization?

  • Cross-validate conflicting data using complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration). Assess sample purity via HPLC and consider isotopic labeling for ambiguous NMR signals. Apply statistical models (e.g., principal component analysis) to identify outliers or systematic errors .

Q. What methodologies optimize reaction yield for C₂₈H₃₇ClN₂O synthesis?

  • Implement Design of Experiments (DOE) frameworks, such as factorial design, to evaluate variables (e.g., temperature, catalyst loading). Analyze results using ANOVA to identify significant factors. Iterate conditions based on response surface models to maximize yield while minimizing side reactions .

Q. How can computational and experimental data be integrated to study reaction mechanisms involving C₂₈H₃₇ClN₂O?

  • Combine density functional theory (DFT) calculations with kinetic experiments (e.g., rate constant measurements). Validate transition states using isotopic labeling or stereochemical analysis. Correlate computational activation energies with experimental Arrhenius plots to refine mechanistic hypotheses .

Q. What frameworks are effective for analyzing structure-activity relationships (SAR) of C₂₈H₃₇ClN₂O derivatives?

  • Develop quantitative SAR (QSAR) models using descriptors like logP, steric parameters, and electronic properties. Train models with experimental bioactivity data, applying machine learning algorithms (e.g., random forests) to predict novel analogs. Validate predictions with in vitro assays .

Methodological Guidance

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions systematically. Identify principal contradictions (e.g., conflicting spectral vs. computational data) and prioritize resolving those impacting key conclusions .
  • Statistical Validation : Use tools like error propagation analysis and confidence intervals to quantify uncertainty in measurements (e.g., melting point ranges in ) .
  • Ethical Reporting : Avoid data duplication or selective presentation. Cite primary literature rigorously, adhering to ACS or IUPAC formatting guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.